molecular formula C11H14O3S B3045729 2-Butanone, 3-methyl-1-(phenylsulfonyl)- CAS No. 112683-61-1

2-Butanone, 3-methyl-1-(phenylsulfonyl)-

Cat. No. B3045729
CAS RN: 112683-61-1
M. Wt: 226.29 g/mol
InChI Key: WRJYWIFGSQRUGJ-UHFFFAOYSA-N
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Description

2-Butanone, 3-methyl-1-(phenylsulfonyl)-, also known as Mesityl sulfonyl methyl ketone, is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone. This compound is used in various research applications due to its unique properties, including its ability to inhibit enzymes and its potential as a building block for the synthesis of other compounds.

Mechanism of Action

2-Butanone, 3-methyl-1-(phenylsulfonyl)- sulfonyl methyl ketone inhibits enzymes by binding to the active site of the enzyme, preventing it from carrying out its function. It has been shown to inhibit the activity of various enzymes, including trypsin, chymotrypsin, and phospholipase A2.
Biochemical and Physiological Effects:
2-Butanone, 3-methyl-1-(phenylsulfonyl)- sulfonyl methyl ketone has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to reduce inflammation. Additionally, it has been shown to have neuroprotective effects, potentially making it useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

2-Butanone, 3-methyl-1-(phenylsulfonyl)- sulfonyl methyl ketone has several advantages for lab experiments, including its ability to inhibit enzymes and its potential as a building block for the synthesis of other compounds. However, it also has some limitations, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are several potential future directions for the use of mesityl sulfonyl methyl ketone in scientific research. One potential direction is the development of new compounds based on this molecule for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential uses in various fields of research.

Scientific Research Applications

2-Butanone, 3-methyl-1-(phenylsulfonyl)- sulfonyl methyl ketone is widely used in scientific research due to its ability to inhibit enzymes such as serine proteases and phospholipases. It has been used in studies related to cancer, inflammation, and neurodegenerative diseases. Additionally, it has been used as a building block for the synthesis of other compounds, including pharmaceuticals.

properties

IUPAC Name

1-(benzenesulfonyl)-3-methylbutan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3S/c1-9(2)11(12)8-15(13,14)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRJYWIFGSQRUGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)CS(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10553719
Record name 1-(Benzenesulfonyl)-3-methylbutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10553719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

112683-61-1
Record name 1-(Benzenesulfonyl)-3-methylbutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10553719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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